molecular formula C21H19N5O2S B2558350 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207058-88-5

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2558350
CAS No.: 1207058-88-5
M. Wt: 405.48
InChI Key: WOVCIXRSXMIXRG-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is favored for its high yield and specificity. The general steps include:

    Formation of the Azide Intermediate: The starting material, 4-methoxyphenyl azide, is synthesized from 4-methoxyaniline through diazotization followed by azidation.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative of pyridine and thiophene in the presence of a copper(I) catalyst to form the triazole ring.

    Amidation: The resulting triazole compound is further reacted with ethyl chloroformate and ammonia to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.

    Reduction: The nitro group, if present, can be reduced to an amine, which can further participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Copper(I) iodide (CuI), palladium on carbon (Pd/C)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated triazole, while reduction of a nitro group can produce an amino-triazole derivative.

Scientific Research Applications

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer and infectious diseases.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, thereby disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of a methoxyphenyl group, a pyridine ring, and a thiophene moiety, which confer unique electronic and steric properties. These features enhance its potential as a versatile scaffold for drug design and materials science.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-28-17-8-6-16(7-9-17)26-20(15-4-2-11-22-14-15)19(24-25-26)21(27)23-12-10-18-5-3-13-29-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVCIXRSXMIXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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